BenchChemオンラインストアへようこそ!

Norethindrone Acetate-D8 (major)

Isotopic cross-talk Mass shift Selected reaction monitoring

Norethindrone Acetate-D8 (major) is a stable isotope-labeled analog of the synthetic progestin norethindrone acetate, carrying eight deuterium atoms at positions 2,2,4,6,6,10,16,16 of the steroid scaffold. With a molecular formula of C₂₂H₂₀D₈O₃ and a molecular weight of 348.51 g/mol, it serves as a deuterated internal standard (IS) for quantitative bioanalysis via LC-MS/MS or GC-MS, exploiting isotope dilution to correct for extraction losses, matrix effects, and ionization variability.

Molecular Formula C22H20O3D8
Molecular Weight 348.51
Cat. No. B1165280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorethindrone Acetate-D8 (major)
SynonymsNorethindrone Acetate-2,2,4,6,6,10,16,16-D8, Norethindrone Acetate-D8, Norethisterone Acetate-D8
Molecular FormulaC22H20O3D8
Molecular Weight348.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norethindrone Acetate-D8 (Major): Physicochemical Identity and Procurement-Relevant Specifications


Norethindrone Acetate-D8 (major) is a stable isotope-labeled analog of the synthetic progestin norethindrone acetate, carrying eight deuterium atoms at positions 2,2,4,6,6,10,16,16 of the steroid scaffold . With a molecular formula of C₂₂H₂₀D₈O₃ and a molecular weight of 348.51 g/mol, it serves as a deuterated internal standard (IS) for quantitative bioanalysis via LC-MS/MS or GC-MS, exploiting isotope dilution to correct for extraction losses, matrix effects, and ionization variability . The 'major' designation specifies the 17α-ethynyl-17β-acetate stereochemistry, matching the therapeutically active pharmaceutical form . Chemical purity is specified at ≥98% (HPLC) with isotopic enrichment of 98 atom% D .

Why Norethindrone Acetate-D8 Cannot Be Interchanged with D6, ¹³C-Labeled, or Unlabeled Analogs


Deuterated internal standards are not commodity-interchangeable items. The number and position of deuterium atoms directly govern chromatographic co-elution fidelity, mass spectrometric signal separation, and susceptibility to in-source H/D exchange [1]. A D6-labeled analog provides only a +6 Da mass shift versus +8 Da for D8, increasing the risk of isotopic cross-talk between the analyte's natural isotopologue envelope and the IS signal, particularly at low ng/mL quantification levels [2]. Furthermore, the D8 (major) form's inclusion of deuterium at the 16,16 D-ring positions—absent in the D6 variant—alters both the chromatographic isotope effect and potential metabolic stability if used in tracer studies . ¹³C-labeled alternatives (e.g., norethindrone-¹³C₂) avoid the deuterium isotope effect on retention time but carry substantially higher synthesis costs and limited commercial availability [3]. Structural analog IS, lacking isotopic identity, fail to co-elute and cannot equivalently compensate for matrix effects [1].

Norethindrone Acetate-D8: Quantified Differentiation Evidence Versus Closest Analogs


Mass Spectrometric Resolution: +8 Da (D8) Versus +6 Da (D6) Mass Shift for Baseline Signal Separation

Norethindrone Acetate-D8 provides a nominal mass shift of +8 Da relative to the unlabeled analyte (MW 348.51 vs ~340.46), compared to only +6 Da for the D6 analog (MW 346.49) . The larger mass shift places the IS precursor ion further from the natural ¹³C and ²H isotopologue envelope of the analyte, reducing isotopic cross-talk that can bias quantification at low concentrations [1]. This is particularly consequential when the analyte's [M+H+6] or [M+H+8] natural abundance isotopologue peaks overlap with the IS signal channel, a risk that increases inversely with mass shift magnitude [1].

Isotopic cross-talk Mass shift Selected reaction monitoring LC-MS/MS quantification Isotopic interference

Deuteration Site Coverage: D-Ring Positions 16,16 Differentiate D8 from D6

The IUPAC nomenclature confirms that Norethindrone Acetate-D8 incorporates deuterium at eight specific positions: 2,2,4,6,6,10,16,16 . In contrast, the D6 variant is deuterated at only six positions: 2,2,4,6,6,10—lacking deuteration at the D-ring positions 16,16 . This difference is functionally significant: the 16,16 positions are adjacent to the 17-acetate group and sit within a metabolically relevant region of the steroid D-ring. Deuterium at these positions may confer differential stability against CYP450-mediated oxidation when the compound is used in metabolic tracing or pharmacokinetic studies [1]. The biomol.com vendor listing independently confirms the distinct elemental composition of D8 (C 75.82%, H 5.78%, D 4.62%) versus D6 (C 76.26%, H 6.40%, D 3.49%) .

Deuteration site specificity Metabolic stability Isotopic integrity D-ring deuteration Steroid internal standard

Isotopic Enrichment: 98 Atom% D Specification for D8 Versus Unspecified Atom% D for D6

BOC Sciences explicitly certifies Norethindrone Acetate-D8 at 98 atom% D isotopic enrichment, accompanied by 95% chemical purity by HPLC . For the D6 analog from the same supplier, only chemical purity (>98%) is stated; no atom% D specification is provided . ChemicalBook independently corroborates the D8 purity at 98+% for the 'major' form . The explicit isotopic enrichment figure for D8 provides procurement confidence that ≥98% of hydrogen atoms at the labeled positions are deuterium, ensuring that the IS signal predominantly appears at the expected m/z. Unspecified atom% D for D6 introduces uncertainty about the true isotopic composition, potentially compromising quantitative accuracy if under-deuterated species contribute to the analyte channel [1].

Isotopic enrichment Atom% deuterium Certificate of Analysis Isotopic purity Procurement specification

Stereochemical Identity: 'Major' Designation Ensures 17α-Acetate Configuration Matching Pharmacopeial Standards

The 'major' designation in Norethindrone Acetate-D8 (major) specifies the 17α-ethynyl-17β-acetate stereochemistry, which is the biologically active configuration matching USP and EP monographs for norethindrone acetate [1]. The isomeric SMILES notation confirms the 17S configuration at the acetate-bearing carbon . This distinguishes it from any 'minor' stereoisomer (17β-ethynyl-17α-acetate) that may be present in non-stereospecifically synthesized material . For procurement, this ensures the internal standard is chromatographically and spectrometrically matched to the pharmaceutical analyte being quantified, avoiding stereoisomer-induced shifts in retention time or ionization efficiency that could invalidate method performance [2].

Stereochemistry 17α-acetate Pharmacopeial compliance Chiral integrity Reference standard

Regulatory-Ready Characterization: ANDA/DMF Traceability for Deuterated Reference Standards

Norethindrone Acetate-D8 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), Quality Control (QC) application for Abbreviated New Drug Application (ANDA) submissions, or during commercial production of norethindrone acetate [1]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. This regulatory-grade documentation package represents a procurement differentiator versus generic deuterated analogs that may lack the full characterization trail required for GMP/GLP environments [2]. In validated bioanalytical methods for norethindrone in human plasma, the use of a properly characterized stable isotope-labeled IS has been demonstrated to achieve inter-run accuracy of 99.2–108.4% with CV <8.1% at the LLOQ [3].

ANDA DMF Method validation Regulatory compliance Reference standard traceability

Norethindrone Acetate-D8: Evidence-Backed Application Scenarios for Scientific Procurement


LC-MS/MS Bioanalytical Method Development Requiring LLOQ ≤50 pg/mL in Plasma

When developing a validated LC-MS/MS method for norethindrone quantification in human plasma at sub-ng/mL sensitivity, the +8 Da mass shift of Norethindrone Acetate-D8 provides superior separation from the analyte's natural isotopologue envelope compared to a +6 Da D6 IS . Published methods employing stable isotope-labeled IS have demonstrated LLOQ values of 50 pg/mL with inter-run accuracy of 99.2–108.4% and precision <8.1% CV [1]. The explicit 98 atom% D certification ensures that under-deuterated species do not contribute to the analyte signal channel at these low concentrations .

Pharmacokinetic and Metabolic Tracing Studies Requiring D-Ring Metabolic Stability

For ADME studies where norethindrone acetate metabolism via CYP450-mediated D-ring oxidation is a primary clearance pathway, the D8 isotopologue—deuterated at positions 16,16 on the steroid D-ring—provides isotopic coverage of metabolically labile sites not protected by the D6 variant (deuterated only at positions 2,2,4,6,6,10) . The carbon-deuterium bond at these positions requires approximately 5–7 kcal/mol higher activation energy for enzymatic cleavage compared to carbon-hydrogen bonds, potentially altering the metabolic profile in a manner traceable by mass spectrometry [2]. This enables more accurate differentiation between parent drug and metabolite signals in isotope dilution experiments.

ANDA Filing and GMP/GLP-Compliant Quality Control Laboratories

For pharmaceutical QC laboratories supporting ANDA submissions or commercial production of norethindrone acetate formulations, Norethindrone Acetate-D8 (major) is available with full regulatory-grade characterization data and optional traceability to USP or EP reference standards [3]. This documentation package meets the evidentiary requirements for method validation (AMV) and stability-indicating assay development under ICH Q2 guidelines, eliminating the need for supplementary in-house characterization that would be required for less thoroughly documented deuterated analogs [3].

Multiplexed Steroid Hormone Panels Where Isotopic Cross-Talk Risk Is Elevated

In multiplexed LC-MS/MS panels simultaneously quantifying multiple progestins (e.g., norethindrone, levonorgestrel, medroxyprogesterone), the risk of inter-analyte isotopic interference increases with panel complexity [4]. The +8 Da mass shift of D8 reduces the probability of channel overlap with both the target analyte and co-eluting progestins' isotopologue distributions, compared to a +6 Da D6 IS . The 17α-acetate 'major' stereochemistry further ensures chromatographic co-elution fidelity with the pharmaceutical-form analyte, a prerequisite for valid matrix effect correction in complex biological extracts .

Quote Request

Request a Quote for Norethindrone Acetate-D8 (major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.